methyl 7-(4-methoxyphenyl)-2-oxo-3-phenyl-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-6-carboxylate
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Overview
Description
The compound “methyl 7-(4-methoxyphenyl)-2-oxo-3-phenyl-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-6-carboxylate” is a complex organic molecule. It likely contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are significant in medicinal chemistry, serving as the starting material for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles .
Molecular Structure Analysis
The molecular structure of this compound likely includes a thiazole ring, which is planar and characterized by significant pi-electron delocalization, contributing to its aromaticity . The aromaticity is evidenced by the chemical shift of the ring protons, which absorb between 7.27 and 8.77 ppm, indicating a strong diamagnetic ring current .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, thiazoles in general are known to undergo a variety of chemical reactions. The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Scientific Research Applications
Synthesis and Chemical Properties
This compound and its derivatives are synthesized through complex chemical reactions. For instance, Scrowston and Shaw (1976) described the synthesis of related thiopyrano-compounds through Dieckmann cyclisation, showcasing the versatility of these compounds in chemical synthesis Scrowston & Shaw, 1976. Additionally, research by Lozynskyi et al. (2016) on novel thiopyrano[2,3-d]thiazole-6-carbaldehydes highlighted their significant anticancer and antiviral activities, indicating the potential of these compounds in medical research Lozynskyi et al., 2016.
Anticancer and Antiviral Activities
The derivatives of this chemical structure have been evaluated for their biological activities. The study by Lozynskyi et al. revealed that certain derivatives exhibit high levels of antimitotic activity against leukemia and promising effects against various viruses, including the Epstein-Barr virus (EBV), Herpes simplex virus type 1 (HSV-1), Varicella zoster virus (VZV), and Hepatitis C virus (HCV) Lozynskyi et al., 2016. This indicates their potential application in developing new therapeutic agents for treating cancer and viral infections.
Structural Studies and Modification Effects
Further research into the structural modifications of these compounds, such as the work by Nagarajaiah and Begum (2014), provides insights into their conformational features and how substituents affect their intermolecular interactions Nagarajaiah & Begum, 2014. Understanding these aspects is crucial for designing drugs with improved efficacy and specificity.
Future Directions
Thiazoles have been the subject of extensive research due to their diverse biological activities . Future research could focus on synthesizing new derivatives of this compound and evaluating their potential therapeutic effects. It’s also important to further investigate the safety and toxicity profiles of these compounds.
Properties
IUPAC Name |
methyl 7-(4-methoxyphenyl)-2-oxo-3-phenyl-6,7-dihydro-5H-thiopyrano[2,3-d][1,3]thiazole-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4S2/c1-25-15-10-8-13(9-11-15)17-16(20(23)26-2)12-27-19-18(17)28-21(24)22(19)14-6-4-3-5-7-14/h3-11,16-17H,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHSHSMFIVKXQCA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(CSC3=C2SC(=O)N3C4=CC=CC=C4)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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